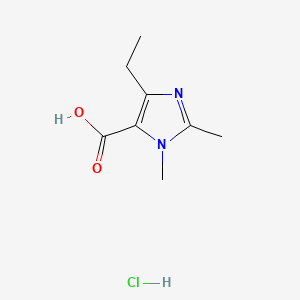
1-(2,2-difluoroethyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)cyclopropan-1-ol, also known as 1-difluoroethylcyclopropan-1-ol (DFECP), is an organofluorine compound that belongs to the family of cyclopropanol derivatives. It is a colorless liquid with a boiling point of 64.3 °C and a melting point of -30 °C. DFECP has a variety of applications in the fields of chemistry, biology, and medicine. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides, and as a catalyst in the synthesis of polymers. In addition, DFECP has been used as a therapeutic agent to treat a variety of diseases, including cancer and neurological disorders.
作用機序
The mechanism of action of DFECP is not well understood. However, it is believed that the compound acts by forming an intramolecular hydrogen bond between the two fluorines and the oxygen atom. This bond facilitates the transfer of electrons from the oxygen atom to the fluorine atoms, resulting in the formation of a stable cyclopropane ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFECP are not well understood. However, it is believed that the compound may have a variety of effects on the body. In particular, it has been suggested that DFECP may act as an antioxidant and anti-inflammatory agent, and may inhibit the growth of certain types of cancer cells. In addition, it has been suggested that DFECP may act as a neuroprotective agent, and may have beneficial effects on cognitive function.
実験室実験の利点と制限
The use of DFECP in laboratory experiments has several advantages. One advantage is that the compound is relatively inexpensive and easy to obtain. In addition, DFECP is relatively stable, and can be stored for long periods of time without degradation. Furthermore, the compound is soluble in a variety of organic solvents, making it easy to use in a variety of laboratory experiments.
On the other hand, there are also some limitations to the use of DFECP in laboratory experiments. One limitation is that the compound is toxic, and must be handled with care. In addition, the compound can react with other compounds, resulting in the formation of potentially hazardous by-products. Finally, the compound has a relatively low boiling point, making it difficult to use in certain types of experiments.
将来の方向性
The future directions for the use of DFECP in scientific research include further exploration of its potential therapeutic applications. In particular, further research could be conducted to determine the compound’s effects on cancer cells, neurological disorders, and cognitive function. In addition, further research could be conducted to explore the compound’s potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore the compound’s potential as a catalyst in the synthesis of polymers and other compounds.
合成法
DFECP can be synthesized using a variety of methods. One method involves the reaction of 1-chloro-2,2-difluoroethylcyclopropane with sodium hydroxide in an aqueous solution. The reaction is conducted at a temperature of 70 °C and a pressure of 1 atm. The reaction is then quenched with water, and the product is isolated by distillation.
科学的研究の応用
DFECP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. In addition, it has been used as a catalyst in the synthesis of polymers. It has also been used in the synthesis of a variety of drugs, including antifungal agents and antibiotics. Furthermore, DFECP has been used in the synthesis of fluorescent probes for imaging and sensing.
特性
IUPAC Name |
1-(2,2-difluoroethyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-4(7)3-5(8)1-2-5/h4,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHMYKDXTXUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)cyclopropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)
![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)





